4-Quinolinol, 7,8-dimethoxy-2-phenyl- 4-Quinolinol, 7,8-dimethoxy-2-phenyl-
Brand Name: Vulcanchem
CAS No.: 825620-17-5
VCID: VC15918054
InChI: InChI=1S/C17H15NO3/c1-20-15-9-8-12-14(19)10-13(11-6-4-3-5-7-11)18-16(12)17(15)21-2/h3-10H,1-2H3,(H,18,19)
SMILES:
Molecular Formula: C17H15NO3
Molecular Weight: 281.30 g/mol

4-Quinolinol, 7,8-dimethoxy-2-phenyl-

CAS No.: 825620-17-5

Cat. No.: VC15918054

Molecular Formula: C17H15NO3

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

4-Quinolinol, 7,8-dimethoxy-2-phenyl- - 825620-17-5

Specification

CAS No. 825620-17-5
Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
IUPAC Name 7,8-dimethoxy-2-phenyl-1H-quinolin-4-one
Standard InChI InChI=1S/C17H15NO3/c1-20-15-9-8-12-14(19)10-13(11-6-4-3-5-7-11)18-16(12)17(15)21-2/h3-10H,1-2H3,(H,18,19)
Standard InChI Key FCXNUDGSCPEJRY-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3)OC

Introduction

Structural Characteristics and Chemical Identity

4-Quinolinol, 7,8-dimethoxy-2-phenyl- belongs to the 2-quinolone family, characterized by a bicyclic system comprising a benzene ring fused to a pyridinone moiety. Key structural features include:

  • Methoxy substitutions: Two methoxy groups at positions 7 and 8 on the quinoline nucleus, which enhance electron density and influence intermolecular interactions .

  • Phenyl substituent: A 2-phenyl group that contributes to planar rigidity, mimicking the tubulin-binding domain of PPT .

  • Hydroxyl group: A 4-hydroxyl group that facilitates hydrogen bonding with biological targets, such as tubulin or kinase enzymes.

Comparative analysis with structurally similar compounds, such as 6,7-methylenedioxy-4-phenyl-2-quinolones, reveals that methoxy substitutions at adjacent positions (e.g., 7,8 vs. 6,7) modulate steric hindrance and electronic effects, potentially altering binding affinities to αβ-tubulin heterodimers .

Synthetic Methodologies and Optimization

The synthesis of 7,8-dimethoxy-2-phenyl-4-quinolinol derivatives can be achieved through multi-step protocols adapted from established quinoline synthesis routes. Key steps include:

Friedländer Condensation

Reaction of 2-amino-4,5-dimethoxybenzaldehyde with ethyl acetoacetate in anhydrous ethanol, catalyzed by sodium ethoxide, yields ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate (86% yield) . This intermediate serves as the precursor for subsequent functionalization.

Bromination and Williamson Ether Synthesis

  • Bromination: Treatment of the methylquinoline intermediate with N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in CCl₄ produces ethyl 2-(bromomethyl)-6,7-dimethoxyquinoline-3-carboxylate (68% yield) .

  • Phenoxy Introduction: Williamson ether synthesis with substituted phenols in dimethylformamide (DMF) and potassium carbonate yields ethyl 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylates (up to 98% yield) .

Hydrolysis and Cyclization

  • Acid Hydrolysis: Saponification of ester groups using aqueous NaOH generates 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acids (up to 96% yield) .

  • Intramolecular Friedel-Crafts Acylation: Cyclization with polyphosphoric acid (PPA) at 110–140°C forms the fused benzooxepinoquinolinone framework (54–72% yield) .

Table 1: Representative Yields for Key Synthetic Steps

StepReagents/ConditionsYield (%)Reference
Friedländer CondensationNaOEt, EtOH, reflux86
BrominationNBS, BPO, CCl₄68
Williamson EtherPhenol, K₂CO₃, DMF98
CyclizationPPA, 110–140°C54–72

Anticancer Activity and Mechanism of Action

While direct biological data for 7,8-dimethoxy-2-phenyl-4-quinolinol are unavailable, structurally related 4-PQ derivatives exhibit potent antiproliferative effects. For example:

  • HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone) shows IC₅₀ values of 0.4–1.0 μM against HL-60, Hep3B, and H460 cells .

  • Compound 22 (6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one) inhibits COLO205 cells with an IC₅₀ of <1 μM .

Mechanistic studies suggest these compounds induce G₂/M cell cycle arrest by downregulating cyclin B1 and CDK1, alongside caspase-mediated apoptosis . Molecular docking simulations predict that methoxy groups enhance tubulin binding by forming hydrogen bonds with β-tubulin residues (e.g., Asn101, Gln134) .

Pharmacokinetic and Toxicity Profiles

In silico ADMET predictions for 4-PQ analogs reveal:

  • Absorption: High gastrointestinal absorption due to moderate logP values (2.5–3.5) .

  • Metabolism: Susceptibility to CYP3A4-mediated oxidation, posing risks of drug–drug interactions .

  • Toxicity: AMES mutagenicity alerts for certain derivatives, necessitating structural optimization .

Table 2: Predicted ADMET Properties of 4-PQ Analogs

PropertyPredictionReference
Oral AbsorptionHigh (70–90%)
Blood-Brain BarrierModerate penetration
CYP3A4 InhibitionStrong
AMES ToxicityPositive (mutagenic)

Future Directions and Challenges

  • Synthetic Optimization: Introducing electron-withdrawing groups at the 2-phenyl ring may reduce metabolic liability while maintaining tubulin affinity .

  • Biological Evaluation: Prioritize in vitro testing against tubulin-dependent cancers (e.g., leukemia, hepatocellular carcinoma) to validate mechanistic hypotheses .

  • Toxicity Mitigation: Replace mutagenic motifs (e.g., primary amines) with bioisosteres to improve safety profiles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator